molecular formula C8H10BrN3 B13628748 (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine

Cat. No.: B13628748
M. Wt: 228.09 g/mol
InChI Key: VKMVWTCBCHSHKY-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is a chemical compound with the molecular formula C8H10BrN3 and a molecular weight of 228.09 g/mol It is characterized by the presence of a bromopyrimidine ring attached to a cyclopropylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine typically involves the reaction of 5-bromopyrimidine with cyclopropylmethanamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Aldehydes, ketones, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation may produce a pyrimidine N-oxide .

Scientific Research Applications

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The cyclopropylmethanamine group may enhance the compound’s binding affinity and specificity by fitting into hydrophobic pockets of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromopyrimidin-2-yl)(cyclopropyl)methanamine is unique due to the combination of the bromopyrimidine ring and the cyclopropylmethanamine group. This structural arrangement provides distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

(5-bromopyrimidin-2-yl)-cyclopropylmethanamine

InChI

InChI=1S/C8H10BrN3/c9-6-3-11-8(12-4-6)7(10)5-1-2-5/h3-5,7H,1-2,10H2

InChI Key

VKMVWTCBCHSHKY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=C(C=N2)Br)N

Origin of Product

United States

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